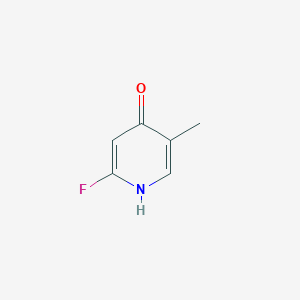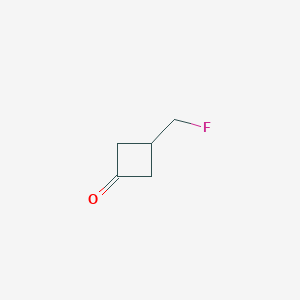![molecular formula C13H12N2O3 B1448343 2-(4-nitrofenil)-4H,5H,6H,7H-furo[3,2-c]piridina CAS No. 1192968-13-0](/img/structure/B1448343.png)
2-(4-nitrofenil)-4H,5H,6H,7H-furo[3,2-c]piridina
Descripción general
Descripción
The compound “2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine” is a complex organic molecule that contains a pyridine ring fused with a furan ring (forming a furo[3,2-c]pyridine system), and a nitrophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furo[3,2-c]pyridine system and the nitrophenyl group. The nitro group is a strong electron-withdrawing group, which would have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group and the furo[3,2-c]pyridine system. The nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could potentially make the compound more reactive. The compound is likely to be solid at room temperature, with a relatively high melting point .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos Potenciales
Los derivados de imidazopiridina, que incluyen compuestos similares al que se menciona, se han estudiado por su potencial como agentes anticancerígenos. En particular, se han evaluado por su potencial antiproliferativo en células de cáncer de mama . El estudio encontró que ciertos derivados mostraron resultados significativos, lo que sugiere que estos compuestos podrían ser útiles para desarrollar tratamientos más efectivos para el cáncer de mama .
2. Tratamiento de Enfermedades del Sistema Nervioso Los derivados de pirrolo[3,4-c]piridina, que son estructuralmente similares al compuesto que mencionó, se ha encontrado que tienen importancia terapéutica potencial en el tratamiento de enfermedades del sistema nervioso .
Tratamiento de Trastornos del Sistema Inmunológico
De manera similar, se ha encontrado que estos compuestos también pueden influir potencialmente en el funcionamiento del sistema inmunológico . Esto sugiere que podrían usarse en el tratamiento de varios trastornos del sistema inmunológico .
Aplicaciones Antidiabéticas
También se ha encontrado que estos compuestos tienen propiedades antidiabéticas potenciales . Potencialmente podrían usarse en la prevención y el tratamiento de trastornos que implican glucosa en sangre plasmática elevada, como la hiperglucemia y la diabetes tipo 1 .
Aplicaciones Antimicrobianas y Antivirales
También se ha encontrado que los compuestos tienen actividades antimicrobianas y antivirales . Esto sugiere que podrían usarse en el desarrollo de nuevos fármacos antimicrobianos y antivirales .
Umbral de Daño por Láser
Se ha encontrado que el compuesto posee una excelente resistencia a la radiación de alta potencia, con un umbral de daño por láser de 2,9 GW cm −2 . Esta propiedad sugiere aplicaciones potenciales en áreas donde se requiere resistencia a la radiación de alta potencia .
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown significant results in various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-15(17)11-3-1-9(2-4-11)13-7-10-8-14-6-5-12(10)18-13/h1-4,7,14H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWRBNQRMCWLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192968-13-0 | |
| Record name | 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)
![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)

![3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1448270.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)
![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)
![3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448277.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)


![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)